molecular formula C20H16N2O4S2 B14196233 1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-

Cat. No.: B14196233
M. Wt: 412.5 g/mol
InChI Key: PZWSHTYECYYHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-(4-methylsulfonylphenyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H16N2O4S2/c1-27(23,24)17-10-7-15(8-11-17)19-12-9-16-13-14-22(20(16)21-19)28(25,26)18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

PZWSHTYECYYHCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Modified Madelung Cyclization

The Madelung synthesis, traditionally used for indoles, has been adapted for pyrrolopyridines. Cyclization of N-acyl-2-aminopyridine derivatives under strongly basic conditions (e.g., potassium tert-butoxide in DMF at 120°C) yields the pyrrolo[2,3-b]pyridine core. For example, 2-amino-3-cyanopyridine undergoes cyclization with acyl chlorides to form 3-substituted derivatives. However, this method requires careful control of substituents to avoid regioisomeric byproducts.

Fischer Indole Synthesis Analogues

Analogous to Fischer indolization, the reaction of phenylhydrazines with pyridine-derived ketones under acidic conditions (e.g., HCl/EtOH) generates the pyrrolopyridine framework. For instance, 3-pyridyl ketones react with phenylhydrazine at reflux to form 2-aryl-1H-pyrrolo[2,3-b]pyridines. This method is limited by the availability of suitably substituted ketones.

Regioselective Sulfonation and Sulfonylation

Introducing the 4-(methylsulfonyl)phenyl and phenylsulfonyl groups necessitates precise regiocontrol. Key approaches include:

Electrophilic Aromatic Substitution

The 3-position of the pyrrolopyridine core is highly reactive toward electrophiles. However, introducing sulfonyl groups at the 1- and 6-positions requires directed metalation or protective group strategies:

  • Step 1: 1-Phenylsulfonylation
    Protection of the pyrrole nitrogen is achieved via reaction with phenylsulfonyl chloride in the presence of a base (e.g., pyridine/DCM, 0°C to RT). This step ensures the nitrogen is blocked for subsequent reactions.
  • Step 2: C-6 Functionalization
    Directed ortho-metalation (DoM) using LDA at -78°C followed by quenching with methylsulfonyl chloride introduces the 4-(methylsulfonyl)phenyl group. Alternatively, Suzuki-Miyaura coupling with 4-(methylsulfonyl)phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves arylation at the 6-position.

Oxidation of Thioether Intermediates

A scalable route involves synthesizing a 6-(methylthio) precursor, followed by oxidation to the sulfone. For example:

  • Thioether Formation : Nucleophilic aromatic substitution (SNAr) of a 6-chloro intermediate with sodium thiomethoxide (NaSMe, DMF, 80°C).
  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to the sulfone. This method avoids harsh conditions that could degrade the pyrrolopyridine core.

Catalytic and Enzymatic Innovations

Recent patents and journals highlight advanced strategies for enhancing yield and enantiopurity:

Enzymatic Resolution of Intermediates

The use of lipases or esterases enables enantioselective hydrolysis of racemic intermediates. For instance, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a diester precursor, yielding optically pure intermediates for subsequent cyclization. This method achieves >99% enantiomeric excess, critical for pharmaceutical applications.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions facilitate the introduction of aryl sulfonyl groups:

  • Buchwald-Hartwig Amination : Coupling of 6-bromo-pyrrolopyridine with 4-(methylsulfonyl)aniline (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene).
  • Ullmann-Type Coupling : Copper(I)-mediated coupling with phenylsulfonyl chloride (CuI, 1,10-phenanthroline, K₂CO₃, DMSO).

Purification and Characterization

Post-synthetic purification is critical due to the compound’s polarity and sensitivity:

  • pH-Dependent Extraction : Adjusting the aqueous phase to pH 5–8 precipitates impurities while retaining the product in the organic layer (toluene/water).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) elutes the product (Rf = 0.45).

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.65 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.78 (s, 1H, pyrrole-H).
  • IR (KBr): ν 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S-O).

Q & A

Basic: What synthetic routes are commonly used to prepare 1H-pyrrolo[2,3-b]pyridine derivatives with sulfonyl substituents?

Answer:
The synthesis typically involves sulfonylation of the pyrrolopyridine core using sulfonyl chlorides under basic conditions. For example, describes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in dichloromethane using sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction proceeds at 273 K for 2 hours, yielding the sulfonylated product after purification via recrystallization (78% yield). Similarly, highlights refluxing in xylene with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol. Key steps include controlling temperature, stoichiometry of sulfonylating agents, and purification via solvent selection .

Basic: Which purification techniques are effective for isolating sulfonylated pyrrolopyridine derivatives?

Answer:
Recrystallization from polar solvents (e.g., methanol) is widely employed ( ). For air-sensitive intermediates, column chromatography under inert atmospheres or flash chromatography with silica gel may be used. emphasizes filtration through celite to remove byproducts, followed by washing with dichloromethane and drying under vacuum. Purity validation via HPLC (>98% purity, ) or NMR is critical post-purification .

Advanced: How can reaction conditions be optimized to improve sulfonylation yields?

Answer:
Optimization involves:

  • Temperature control : Lower temperatures (e.g., 273 K in ) minimize side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents like DMF or THF ( ) stabilize intermediates.
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution.
    Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Advanced: How do π-π interactions influence the structural stability of sulfonylated pyrrolopyridines?

Answer:
X-ray crystallography studies ( ) reveal that the 4-methylphenylsulfonyl group forms π-π interactions (centroid distance: 3.623 Å) with adjacent aromatic rings, stabilizing the crystal lattice. The dihedral angle (79.6°) between the pyrrolopyridine core and sulfonyl-substituted phenyl ring minimizes steric strain. Such interactions are critical for predicting solubility and solid-state reactivity .

Basic: What analytical methods validate the structure and purity of these compounds?

Answer:

  • HPLC : Quantifies purity (>98% in ) and detects impurities.
  • NMR : Confirms substitution patterns (e.g., sulfonyl group integration at δ 7.5–8.5 ppm).
  • X-ray crystallography ( ): Resolves stereochemistry and packing interactions.
  • Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

Advanced: How are air-sensitive intermediates handled during functionalization?

Answer:
Reactions involving NaH or Grignard reagents ( ) require anhydrous conditions under nitrogen/argon. Use Schlenk lines for transfers, and quench excess reagents with methanol or ammonium chloride. For example, details methylations at 0°C using NaH/THF to prevent decomposition of reactive intermediates .

Advanced: How to resolve contradictions in biological activity data across structurally similar derivatives?

Answer:

  • SAR analysis : Systematically vary substituents (e.g., methylsulfonyl vs. phenylsulfonyl) and correlate with activity ( ).
  • Computational modeling : Predict binding affinities using docking studies.
  • Dose-response assays : Validate activity thresholds across multiple cell lines.
    Contradictions may arise from differences in assay conditions (e.g., solvent polarity in ) or impurity profiles .

Advanced: What strategies mitigate batch-to-batch variability in spectroscopic data?

Answer:

  • Standardize reaction protocols : Fix parameters like solvent volume, stirring rate, and drying time.
  • Cross-validate data : Use 2D NMR (HSQC, HMBC) to confirm assignments.
  • Control impurities : Monitor byproducts (e.g., unreacted sulfonyl chloride) via LC-MS. recommends HPLC thresholds for impurity profiling .

Basic: What safety precautions are essential when handling sulfonylated pyrrolopyridines?

Answer:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure ( ).
  • Work in a fume hood to prevent inhalation of volatile solvents (e.g., dichloromethane in ).
  • Store compounds desiccated at –20°C to prevent hydrolysis. Toxicity data may be limited; assume acute toxicity without full characterization .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Metabolic stability : Replace labile substituents (e.g., ester groups) with stable bioisosteres.
  • Pro-drug strategies : Mask reactive sulfonyl groups with enzymatically cleavable moieties. demonstrates modifying substituents to balance activity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.